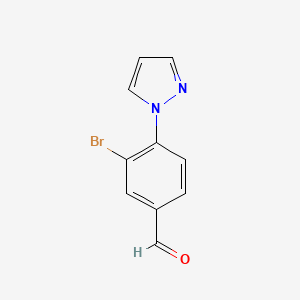

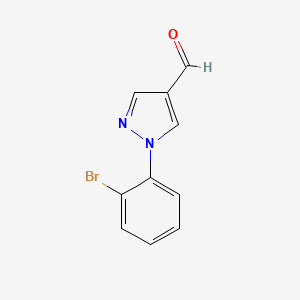

3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is a chemical compound with the molecular formula C10H7BrN2O . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis process involves the bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde consists of a benzaldehyde group attached to a pyrazol group at the 4-position, with a bromine atom at the 3-position . The molecular weight of this compound is 251.08 .Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde, a similar compound, may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This suggests that 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde could potentially undergo similar reactions.Scientific Research Applications

- Synthesis and Evaluation : Researchers have synthesized 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde and evaluated its antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The compound’s effectiveness was compared to commercial antibiotics like ciprofloxacin .

- Testing Against Fungi : In addition to antibacterial activity, 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde was tested for antifungal activity against Aspergillus flavus and Aspergillus niger. Understanding its efficacy against fungi is crucial for potential therapeutic applications .

- Bipyrazolyl Derivatives : The α-bromo compounds derived from this compound were used as precursors for synthesizing bipyrazolyl derivatives. These new compounds exhibit diverse properties and could find applications in organic synthesis and materials science .

- 1,4’-Bipyrazoles : 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde can serve as a starting material for the synthesis of 1,4’-bipyrazoles. These compounds have various applications, including pharmaceuticals and inhibitors .

- Hydrazine-Coupled Pyrazoles : Pyrazole-bearing compounds, including hydrazine-coupled pyrazoles, are known for their pharmacological effects. These compounds may exhibit antileishmanial and antimalarial activities .

Medicinal Chemistry and Antibacterial Activity

Antifungal Activity

Organic Synthesis and Heterocyclic Chemistry

Starting Material for Bipyrazoles

Pharmacological Effects

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, making it an attractive target for antileishmanial drugs .

Mode of Action

3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde interacts with its target, LmPTR1, by fitting into the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The compound’s binding to LmPTR1 inhibits the enzyme’s activity, thereby disrupting the parasite’s survival and proliferation .

Biochemical Pathways

It is known that the inhibition of lmptr1 disrupts the folate metabolism in leishmania parasites, which is essential for their survival and proliferation .

Pharmacokinetics

The compound’s potent antileishmanial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and interact with its target effectively .

Result of Action

The result of the action of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is the inhibition of LmPTR1, leading to the disruption of folate metabolism in Leishmania parasites . This disruption impairs the parasites’ survival and proliferation, resulting in potent antileishmanial activity .

Future Directions

The future directions for research on 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities exhibited by pyrazole compounds, there is potential for this compound to be used in the development of new drugs .

properties

IUPAC Name |

3-bromo-4-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIRAGCHJMGIFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693896 |

Source

|

| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde | |

CAS RN |

1186663-53-5 |

Source

|

| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)